Cas no 22633-95-0 (Aziridine,1,1',1''-phosphinothioylidynetris[2-methyl-, (R)- (9CI))
22633-95-0 structure
Product Name:Aziridine,1,1',1''-phosphinothioylidynetris[2-methyl-, (R)- (9CI)
Numero CAS:22633-95-0
MF:C9H18N3PS
MW:231.298080921173
CID:268049
PubChem ID:66161
Update Time:2025-04-19
Aziridine,1,1',1''-phosphinothioylidynetris[2-methyl-, (R)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phosphinesulfide, tris(2-methyl-1-aziridinyl)-, D- (8CI)
- ENT 50782
- Aziridine,1',1''-phosphinothioylidynetris[2-methyl-
- 76-96-0
- NSC 54055
- NJU3R7RRRA
- Phosphine sulfide, (D)-
- Aziridine, 1,1',1''-phosphinothioylidynetris(2-methyl-
- Phosphine sulfide, tris(2-methyl-1-aziridinyl)-
- Metapside
- NSC76994
- NSC-76994
- 1,1',1''-Phosphinothioylidynetris[2-methylaziridine]
- ENT 161A
- SCHEMBL434523
- DTXSID70942862
- MLFGIRNMAOXTHS-UHFFFAOYSA-N
- tris(2-methylaziridin-1-yl)-sulfanylidene-lambda5-phosphane
- Tris(2-methyl-1-aziridinyl)phosphine sulfide
- Phosphine sulfide, (L)-
- ENT-50782
- NSC56843
- 22633-95-0
- Methiotepa
- EINECS 200-995-3
- NSC-56843
- 1,1',1''-Phosphorothioyltris(2-methylaziridine)
- AKOS024406433
- 20662-50-4
- ENT-161A
- NS00041005
- Aziridine,1',1''-phosphinothioylidynetris(2-methyl)-, (R)-
- Aziridine,1',1''-phosphinothioylidynetris(2-methyl)-, (S)-
- AI3-50004
- Q27284903
- NSC76993
- UNII-NJU3R7RRRA
- NSC54055
- NSC-76993
- Maps
- NSC-54055
- Aziridine,1,1',1''-phosphinothioylidynetris[2-methyl-, (R)- (9CI)
-
- Inchi: 1S/C9H18N3PS/c1-7-4-10(7)13(14,11-5-8(11)2)12-6-9(12)3/h7-9H,4-6H2,1-3H3
- Chiave InChI: MLFGIRNMAOXTHS-UHFFFAOYSA-N
- Sorrisi: S=P(N1CC1C)(N1CC1C)N1CC1C
Proprietà calcolate
- Massa esatta: 231.09590576g/mol
- Massa monoisotopica: 231.09590576g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 14
- Conta legami ruotabili: 3
- Complessità: 274
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 3
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 41.1Ų
Aziridine,1,1',1''-phosphinothioylidynetris[2-methyl-, (R)- (9CI) Letteratura correlata
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
22633-95-0 (Aziridine,1,1',1''-phosphinothioylidynetris[2-methyl-, (R)- (9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso